2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol
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Overview
Description
2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol is a compound of significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol involves multiple steps One common method includes the reaction of 4-amino-3,5-dichlorophenyl with an appropriate alkylating agent to introduce the hydroxyethyl groupThe final step involves the addition of the methyl-1,3-propanediol moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Industry: Utilized in the production of various chemical products and as a feed additive in some countries.
Mechanism of Action
The mechanism of action of 2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol involves its interaction with specific molecular targets. It acts as a β2 agonist, stimulating adenylyl cyclase activity, which leads to the relaxation of smooth muscles in the bronchioles. This makes it effective as a bronchodilator in the treatment of asthma and other respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
- Clenproperol
- Clenpenterol
- Salbutamol
Uniqueness
2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol is unique due to its specific structural configuration, which imparts distinct pharmacokinetic properties. The presence of halogen atoms in its structure prevents rapid metabolic inactivation, leading to prolonged activity in biological systems .
Properties
CAS No. |
38339-19-4 |
---|---|
Molecular Formula |
C12H18Cl2N2O3 |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C12H18Cl2N2O3/c1-12(5-17,6-18)16-4-10(19)7-2-8(13)11(15)9(14)3-7/h2-3,10,16-19H,4-6,15H2,1H3 |
InChI Key |
KZEHRULXJCHZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origin of Product |
United States |
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